4-Methoxybenzyl bromide

Physical Organic Chemistry Reaction Kinetics SN2 Reactivity

4-Methoxybenzyl bromide (CAS 2746-25-0), also known as 4-(bromomethyl)anisole, is a para-substituted benzyl halide featuring an electron-donating methoxy group. This substitution pattern significantly enhances the electron density at the benzylic carbon, modulating its reactivity in nucleophilic substitution reactions and establishing its primary utility as a key intermediate in pharmaceutical synthesis and as a robust protecting group for alcohols, phenols, and amines.

Molecular Formula C8H9BrO
Molecular Weight 201.06 g/mol
CAS No. 2746-25-0
Cat. No. B024875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzyl bromide
CAS2746-25-0
SynonymsMETHOXYBENZYLBROMIDE(4-); 1-(BROMOMETHYL)-4-METHOXYBENZENE; 4-METHOXYBENZYL BROMIDE; 4-MethoxybenzylBromide4-Methoxybenzylbromide; p-Methoxybenzylbromide; 4-Methoxybenzyl bromide ,95%; 4-Methoxybenzyl bromide ,95% [5 wt. % K2CO3 as stabilizer]; 4-Methoxyben
Molecular FormulaC8H9BrO
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CBr
InChIInChI=1S/C8H9BrO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3
InChIKeyGIGRWGTZFONRKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxybenzyl Bromide (CAS 2746-25-0): A Versatile Electrophilic Building Block and Protecting Group Reagent


4-Methoxybenzyl bromide (CAS 2746-25-0), also known as 4-(bromomethyl)anisole, is a para-substituted benzyl halide featuring an electron-donating methoxy group . This substitution pattern significantly enhances the electron density at the benzylic carbon, modulating its reactivity in nucleophilic substitution reactions and establishing its primary utility as a key intermediate in pharmaceutical synthesis and as a robust protecting group for alcohols, phenols, and amines . Its balanced profile of stability and reactivity makes it a strategically important reagent in organic and medicinal chemistry workflows.

Why 4-Methoxybenzyl Bromide is Not a Drop-in Replacement for Benzyl Bromide or Other Para-Substituted Analogs


Substituting 4-methoxybenzyl bromide with unsubstituted benzyl bromide or other para-substituted benzyl halides is not chemically interchangeable. The strong electron-donating nature of the para-methoxy group dramatically alters the compound's electrophilicity, reaction kinetics, and subsequent deprotection strategies . Unlike its less activated counterparts, 4-methoxybenzyl bromide exhibits a distinct reactivity profile governed by a well-defined Hammett substituent constant (σ⁺ = -0.78), which quantitatively predicts its accelerated rates in SN2 and solvolytic reactions compared to benzyl bromide or electron-deficient analogs like 4-nitrobenzyl bromide [1]. This differential reactivity necessitates careful selection for achieving desired yields, selectivity, and compatibility with specific synthetic routes.

Quantitative Evidence for the Superior Reactivity and Synthetic Utility of 4-Methoxybenzyl Bromide


Superior Reaction Rate Constant Compared to Benzyl and 4-Nitrobenzyl Bromide

The rate constant for the reaction of 4-methoxybenzyl bromide with nucleophiles is significantly higher than that of unsubstituted benzyl bromide and orders of magnitude greater than electron-deficient 4-nitrobenzyl bromide. This is a direct consequence of the para-methoxy group's ability to stabilize the developing positive charge in the transition state . In reactions with nucleophiles such as triethylamine and thiocyanate, the second-order rate constant for 4-methoxybenzyl bromide is consistently the highest among the series [1].

Physical Organic Chemistry Reaction Kinetics SN2 Reactivity

Hammett Substituent Constant (σ⁺) Quantifies Accelerated Electrophilicity

The electron-donating power of the para-methoxy group is quantitatively expressed by its Hammett sigma-plus (σ⁺) constant of -0.78 [1]. This negative and large magnitude value contrasts sharply with the unsubstituted hydrogen (σ⁺ = 0.00) and electron-withdrawing groups like para-nitro (σ⁺ = +0.79). The σ⁺ constant directly correlates with the enhanced reactivity observed in reactions where a positive charge develops at the benzylic position, such as SN1 solvolysis or SN2 transition states with carbocationic character [2].

Linear Free-Energy Relationship Hammett Equation Electrophilicity

High-Efficiency PMB Protection Achieved with Continuous Flow Method

The utility of 4-methoxybenzyl bromide as a precursor to the para-methoxybenzyl (PMB) protecting group is well-established. A continuous flow photochemical method has been developed for the in situ generation of 4-methoxybenzyl bromide, which is directly telescoped into a PMB protection step [1]. This process achieved a 91% yield and a remarkable space-time yield of 1.27 kg L⁻¹ h⁻¹ for the PMB-Br generator, demonstrating a highly efficient and scalable approach [2]. This is a significant improvement over traditional batch methods which often report lower yields (e.g., 68-86%) for its synthesis .

Continuous Flow Chemistry Protecting Group Strategy Process Intensification

Distinct Photoreduction Pathway and Side-Product Profile Compared to Other Benzyl Bromides

Under photocatalytic reduction conditions, 4-methoxybenzyl bromide exhibits a unique reaction pathway compared to other para-substituted analogs. While electron-deficient substrates (e.g., p-NO2) or unsubstituted benzyl bromide may undergo straightforward dehalogenation, the electron-rich p-OCH3 derivative forms a significant amount of a side product, 4-methoxybenzyl methyl ether, through a methoxy radical cation intermediate [1]. The formation of this side product was quantified at 16.3% yield in hexane and 1.1% in toluene, highlighting a divergent mechanistic fate dictated by the electron-donating substituent [2].

Photoredox Catalysis Mechanistic Chemistry Selectivity

Electrochemical Reduction Potential Correlates with Hammett σ Constant

The half-wave reduction potential (E1/2) of a series of substituted benzyl bromides, including 4-methoxybenzyl bromide, has been measured at a mercury cathode and shows a linear correlation with Hammett σ substituent values, with a reaction constant ρ = +0.31 V [1]. This electrochemical parameter provides a direct, quantitative measure of the molecule's electron affinity and its susceptibility to reductive cleavage. The position of 4-methoxybenzyl bromide on this linear free-energy relationship (LFER) can be predicted based on its σ value, allowing for the estimation of its reduction potential relative to other derivatives [2].

Electrochemistry Physical Organic Chemistry Structure-Activity Relationship

Strategic Application Scenarios for 4-Methoxybenzyl Bromide Based on Quantitative Evidence


Accelerated Late-Stage Alkylation in Pharmaceutical Process Chemistry

In multi-step pharmaceutical syntheses where reaction time and yield are paramount, the superior kinetic profile of 4-methoxybenzyl bromide is a strategic advantage. Its high relative rate constant compared to benzyl bromide allows for faster and often higher-yielding alkylations under mild conditions. This is particularly valuable for late-stage functionalization of complex, sensitive drug candidates, minimizing side reactions and decomposition. For example, the compound is a key intermediate in the synthesis of Tacrolimus, a critical immunosuppressant drug [1]. The use of continuous flow chemistry, achieving 91% yield for PMB protection, further underscores its scalability and efficiency in an industrial setting [2].

Orthogonal Protecting Group Strategy in Complex Molecule Synthesis

The ability to selectively install and remove the PMB group in the presence of other common protecting groups (e.g., benzyl, silyl, acetal) is a cornerstone of modern organic synthesis [1]. The quantitative Hammett σ⁺ value of -0.78 for the methoxy group explains why PMB ethers are significantly more susceptible to oxidative cleavage (e.g., with DDQ or CAN) compared to unsubstituted benzyl ethers [2]. This orthogonal reactivity profile allows chemists to design synthetic sequences with precise temporal control over functional group unveiling, a necessity in the total synthesis of complex natural products and advanced pharmaceutical intermediates.

Mechanistic Probe in Photoredox and Radical-Mediated Reactions

The distinct behavior of 4-methoxybenzyl bromide under photoredox conditions—specifically its unique formation of a methyl ether side product in up to 16.3% yield—makes it an invaluable mechanistic probe [1]. Researchers investigating the scope and mechanism of new photoredox catalysts or radical reactions can use this compound to benchmark their system against established data. Its divergent pathway serves as a sensitive indicator of the electron-transfer dynamics and radical intermediate stability within the reaction, aiding in the rational optimization of novel catalytic cycles.

Predictive Electrochemical Synthesis and Analysis

For scientists developing electrochemical methods, the established linear free-energy relationship between the half-wave reduction potential and Hammett σ values for substituted benzyl bromides provides a powerful predictive tool [1]. The reactivity of 4-methoxybenzyl bromide in electroreductive coupling or dehalogenation can be accurately anticipated based on its substituent constant. This allows for the rational design of electrosynthetic sequences where the potential of a specific transformation can be matched with the compound's reduction potential, improving selectivity and energy efficiency in electrochemical reactors.

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